molecular formula C19H24N4O4S B1675842 M2I-1 CAS No. 312271-03-7

M2I-1

货号: B1675842
CAS 编号: 312271-03-7
分子量: 404.5 g/mol
InChI 键: BWEKPQUKWLNUKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: M2I-1 的合成涉及 4-(二异丁基氨基)-3-硝基苯甲醛与 2-硫代二氢-4,6(1H,5H)-嘧啶二酮的缩合反应。 该反应通常在温和条件下进行,通常在氢氧化钠等碱性物质的存在下进行,需要仔细控制温度和 pH 值,以确保高产率和纯度 .

工业生产方法: 虽然 this compound 的具体工业生产方法尚未得到广泛报道,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件,使用工业级试剂,并实施重结晶或色谱等纯化技术,以达到所需的产物质量 .

化学反应分析

反应类型: M2I-1 主要由于存在硝基和硫代羰基等反应性官能团而进行取代反应。 这些反应可以在受控条件下由各种试剂催化 .

常见试剂和条件: 涉及 this compound 的反应中使用的常见试剂包括氢氧化钠等碱和盐酸等酸。 二甲基亚砜 (DMSO) 等溶剂通常用于溶解该化合物并促进反应 .

主要产物: 由涉及 this compound 的反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以导致形成具有修饰官能团的衍生物,这些衍生物可能具有不同的生物活性 .

科学研究应用

Mad2 Inhibitor-1 (M2I-1) is a small molecule inhibitor that targets the binding of Mad2 to Cdc20, a protein–protein interaction within the spindle assembly checkpoint (SAC) . The SAC is a cellular surveillance mechanism that monitors the correct attachment of chromosomes and blocks progression through mitosis if corrections are needed, ensuring the genetic integrity of organisms .

Scientific Research Applications

This compound has applications in cancer research, specifically in enhancing the sensitivity of cancer cell lines to anti-mitotic drugs .

  • Anti-Mitotic Drug Sensitization this compound can significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, leading to cell death after a prolonged mitotic arrest . Combining this compound with nocodazole or taxol triggers cell death through the premature degradation of Cyclin B1, perturbation of the microtubule network, and an increase in the pro-apoptotic protein MCL-1s .
  • Potential as an Anticancer Agent this compound exhibits antitumor activity in combination with current anti-mitotic drugs like taxol and nocodazole, suggesting its potential as an anticancer agent . this compound disrupts the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .

Case Studies

  • ** enhanced sensitivity of cancer cell lines to anti-mitotic drugs**: this compound increases the rate of cell death in cancer cells treated with nocodazole . The amount of cell death induced by the presence of NOC + this compound is significantly higher at each time point compared to that induced by nocodazole alone .
  • MCL-1 and NOXA : The elevated level of MCL-1s and the marginally increased NOXA antagonized the increased level of MCL-1, a pro-survival protein of the Bcl-2 family .
  • Cyclin B1 degradation : Cells treated with this compound showed significantly reduced amounts of Cyclin B1 in prophase or mitosis compared to control cells . This premature Cyclin B1 degradation connected with a weakened SAC was confirmed by showing that this compound disrupted the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .

Additional effects

作用机制

M2I-1 通过结合 Mad2 的疏水核心发挥作用,Mad2 是有丝分裂纺锤体组装检查点中的一种关键蛋白。这种结合会破坏 Mad2 和 Cdc20 之间的相互作用,阻止有丝分裂检查点复合物的形成。 因此,细胞无法在有丝分裂过程中正确调节染色体分离,导致有丝分裂阻滞和细胞死亡 .

相似化合物的比较

M2I-1 在小分子抑制剂中是独一无二的,因为它专门针对 Mad2-Cdc20 相互作用。其他针对有丝分裂纺锤体组装检查点的化合物包括 Aurora 激酶抑制剂和 Polo 样激酶抑制剂,它们也在细胞分裂中发挥作用。 这些化合物通常具有更广泛的目标,可能会影响多个途径,而 this compound 对 Mad2-Cdc20 相互作用具有高度选择性 .

类似化合物列表:
  • Aurora 激酶抑制剂
  • Polo 样激酶抑制剂
  • 纺锤体组装检查点抑制剂

This compound 的特异性和选择性使其成为研究有丝分裂纺锤体组装检查点和开发靶向癌症疗法的宝贵工具。

生物活性

M2I-1, also known as MAD2 inhibitor-1, is a small molecule that has garnered attention for its potential as an anticancer agent. It functions primarily by disrupting the interaction between CDC20 and MAD2, which plays a critical role in the mitotic checkpoint. This disruption can lead to enhanced sensitivity of cancer cells to anti-mitotic drugs, making this compound a promising candidate for combination therapies in cancer treatment.

Disruption of CDC20-MAD2 Interaction

This compound inhibits the CDC20-MAD2 interaction, essential for the assembly of the mitotic checkpoint complex (MCC). This inhibition leads to premature degradation of Cyclin B1 and affects microtubule dynamics, ultimately resulting in increased apoptosis in cancer cells treated with anti-mitotic agents like nocodazole and taxol .

Induction of Apoptosis

The mechanism by which this compound induces cell death involves:

  • Increased Sensitivity to Anti-Mitotic Drugs : this compound significantly enhances the efficacy of drugs such as nocodazole and taxol across various cancer cell lines.
  • Cell Cycle Arrest : The presence of this compound causes prolonged mitotic arrest, leading to increased cell death after extended periods .
  • Alterations in Protein Levels : Treatment with this compound results in elevated levels of pro-apoptotic proteins like MCL-1s and NOXA, which contribute to the apoptotic process by antagonizing pro-survival signals .

In Vitro Studies

In vitro studies have demonstrated that this compound can increase cell death rates in cancer cell lines treated with anti-mitotic drugs. For instance, significant increases in cell death were observed at various time points when cells were treated with a combination of nocodazole and this compound compared to nocodazole alone .

In Vivo Studies

In vivo experiments using mouse xenograft models have shown that:

  • Dose-Dependent Tumor Growth Inhibition : Administration of this compound resulted in a dose-dependent decrease in tumor size, indicating its potential effectiveness as a therapeutic agent .
  • Activation of Anaphase Promoting Complex (APC) : this compound treatment led to increased activity of the APC, which is crucial for degrading cell cycle regulators like Cyclin B1. This effect was observed without significant toxicity to normal tissues such as the liver .

Case Studies

A notable case study involved treating mice with established tumors using this compound. The results indicated that:

Treatment GroupTumor Size Reduction (%)Observations
Mock0No change in tumor growth
5 mg/kg30Moderate reduction in growth
10 mg/kg50Significant reduction observed
25 mg/kg80Complete blockage of further growth

These findings underscore the potential of this compound as a powerful adjunct therapy in cancer treatment regimens.

属性

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKPQUKWLNUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387207
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-97-4
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M2I-1
Reactant of Route 2
Reactant of Route 2
M2I-1
Reactant of Route 3
M2I-1
Reactant of Route 4
M2I-1
Reactant of Route 5
Reactant of Route 5
M2I-1
Reactant of Route 6
M2I-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。